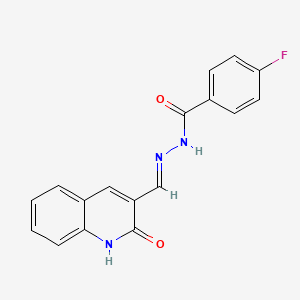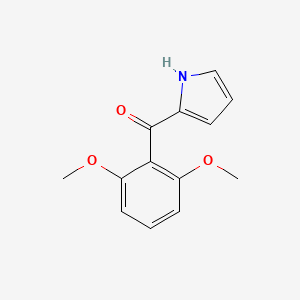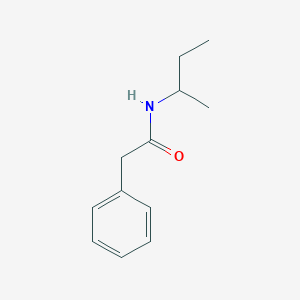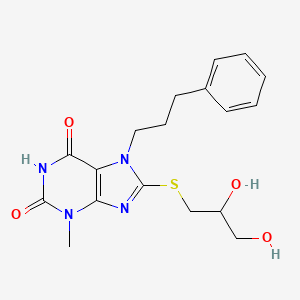
4-Fluoro-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently
化学反应分析
4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide has several applications in scientific research:
作用机制
The mechanism of action of 4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors due to its quinoline core structure . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
相似化合物的比较
Similar compounds to 4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide include:
- 4-Fluoro-N-(2-oxo-2-{(2E)-2-[(2-oxo-1,2-dihydroquinolin-3-yl)methylene]hydrazino}ethyl)benzamide
- 3,5-Di-tert-butyl-2-hydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 4-Fluoro-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide lies in its specific substitution pattern, which may confer distinct properties and applications .
属性
分子式 |
C17H12FN3O2 |
|---|---|
分子量 |
309.29 g/mol |
IUPAC 名称 |
4-fluoro-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12FN3O2/c18-14-7-5-11(6-8-14)17(23)21-19-10-13-9-12-3-1-2-4-15(12)20-16(13)22/h1-10H,(H,20,22)(H,21,23)/b19-10+ |
InChI 键 |
QQUHXTUMTXKSFB-VXLYETTFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082823.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-bromobenzohydrazide](/img/structure/B15082824.png)
![(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082839.png)
![Spiro[benzofuran-2(3H),1'-cyclohexane]-2',3,4'-trione, 7-chloro-6-hydroxy-4-methoxy-6'-methyl-](/img/structure/B15082840.png)

![N-[(Dimethylamino)methyl]benzamide](/img/structure/B15082850.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15082858.png)


![4-Chloro-3-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B15082872.png)



![[4-(Dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B15082903.png)
